molecular formula C19H22N2O4S B7688382 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide

3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide

Numéro de catalogue B7688382
Poids moléculaire: 374.5 g/mol
Clé InChI: VOVDRHWCHIJQEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide, also known as BMS-986205, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the human TGF-β receptor type 1 (TGFβR1) kinase, which is involved in the regulation of immune response, cell proliferation, and differentiation.

Mécanisme D'action

3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide is a selective inhibitor of TGFβR1 kinase, which blocks the downstream signaling of TGF-β ligands. TGF-β ligands bind to TGFβR2, which then recruits and phosphorylates TGFβR1. Phosphorylated TGFβR1 then activates downstream signaling pathways, including the SMAD pathway, which leads to the transcription of genes involved in cell proliferation, differentiation, and immune response. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide blocks the phosphorylation of TGFβR1, thereby inhibiting downstream signaling and reducing the transcription of genes involved in disease pathogenesis.
Biochemical and Physiological Effects:
3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has been shown to have potent and selective inhibitory activity against TGFβR1 kinase. In preclinical models, 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has been shown to reduce tumor growth and metastasis, reduce fibrosis, and reduce inflammation and autoimmune response. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide in lab experiments include its potency and selectivity against TGFβR1 kinase, its good pharmacokinetic properties, and its efficacy in preclinical models of various diseases. The limitations of using 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Orientations Futures

For the research and development of 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide include the evaluation of its efficacy and safety in clinical trials for the treatment of various diseases. The identification of biomarkers that can predict the response to 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide will also be important for the development of personalized therapies. The combination of 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide with other therapies, such as chemotherapy and immunotherapy, may also enhance its efficacy. Further studies on the mechanism of action of 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide and its downstream signaling pathways may also lead to the discovery of novel targets for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material is 2-phenoxyaniline, which is reacted with 4-chloro-3-nitrobenzoic acid to form the key intermediate 3-(4-chloro-3-nitrobenzamido)-2-phenoxybenzoic acid. This intermediate is then reduced to the corresponding amine, which is further reacted with benzylsulfonyl chloride to form the sulfonamide intermediate. The final step involves the coupling of the sulfonamide intermediate with 4-methoxy-N-(2-phenoxyphenyl)benzamide to form 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide.

Applications De Recherche Scientifique

3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has been extensively studied in preclinical models for the treatment of various diseases, including cancer, fibrosis, and autoimmune disorders. In cancer, TGFβR1 signaling plays a crucial role in tumor growth and metastasis. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has shown promising results in inhibiting tumor growth and metastasis in preclinical models of breast cancer, pancreatic cancer, and melanoma. In fibrosis, TGFβR1 signaling is involved in the activation of fibroblasts, which leads to the deposition of extracellular matrix and tissue scarring. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has shown efficacy in reducing fibrosis in preclinical models of liver fibrosis and pulmonary fibrosis. In autoimmune disorders, TGFβR1 signaling is involved in the regulation of immune response. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has shown efficacy in reducing inflammation and autoimmune response in preclinical models of rheumatoid arthritis and multiple sclerosis.

Propriétés

IUPAC Name

N-benzyl-2-methoxy-5-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-17-10-9-16(19(22)21-11-5-6-12-21)13-18(17)26(23,24)20-14-15-7-3-2-4-8-15/h2-4,7-10,13,20H,5-6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVDRHWCHIJQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.